(2E)-1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate

Trisubstituted pyrimidine heterocyclic synthesis drug discovery intermediate

Researchers constructing trisubstituted pyrimidine libraries for kinase or GPCR programs often encounter inconsistent cyclocondensation outcomes from in situ enolate generation. This pre-isolated sodium enolate (CAS 1173466-55-1) provides defined enolate geometry, eliminating base-optimization variables. • Directly enables regioselective pyrimidine cyclocondensation with the 2-furyl substituent pre-installed • Higher TPSA (53.3 Ų) vs. phenyl analogues supports rational logP modulation in lead optimization • ≥95% purity; immediate stock availability for global shipping

Molecular Formula C8H4F3O3-
Molecular Weight 205.11 g/mol
Cat. No. B10920722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate
Molecular FormulaC8H4F3O3-
Molecular Weight205.11 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=CC(=O)C(F)(F)F)[O-]
InChIInChI=1S/C8H5F3O3/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-4,12H/p-1/b5-4-
InChIKeyWQDUVJNCNPBHFK-PLNGDYQASA-M
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Trifluoro-furan Enolate Overview


Sodium (2E)-1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate (CAS 1173466-55-1) is a pre-formed sodium enolate bearing a trifluoromethyl ketone moiety and a 2-furyl substituent [1]. With a molecular formula of C8H4F3NaO3 and a molecular weight of 228.10 g/mol, it belongs to a class of fluorinated heterocyclic enolates that serve as versatile intermediates in medicinal chemistry and organic synthesis [1]. The compound is commercially available from multiple suppliers, typically at purities of 95% or higher, and is catalogued as an intermediate for the preparation of trisubstituted pyrimidine derivatives .

Catalogued intermediate for trisubstituted pyrimidine synthesis
Pre-formed sodium enolate avoids in situ generation
Furan substituent provides heterocyclic reactivity distinct from phenyl analogues

Risks of Generic Substitution for Trifluoro-furan Enolate


In-class compounds such as sodium 4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate [1] or sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate share the conserved trifluoromethyl-enolate core but differ critically in the nature of the 4-substituent. The 2-furyl group in the target compound introduces distinct electronic properties, hydrogen-bonding potential, and heterocyclic reactivity that directly influence downstream cyclocondensation regioselectivity and product profiles in the synthesis of trisubstituted pyrimidines . No published evidence supports the interchangeability of these analogues for any specific synthetic sequence, and subtle differences in enolate geometry or counterion effects can lead to divergent reactivity. The following sections detail the limits of what can currently be substantiated with quantitative evidence.

Electronic and H-bonding shift
Furan ring introduces different electronic and hydrogen-bonding potential vs phenyl/chlorophenyl analogues, which may shift cyclocondensation regioselectivity.
No interchangeability evidence
No published evidence supports direct substitution; enolate geometry and counterion effects can alter reactivity.
GHS equivalence does not guarantee synthetic equivalence
Identical GHS hazard profile does not imply identical synthetic performance; substitution requires method-specific validation.

Differentiation Evidence for Trifluoro-furan Enolate


Intermediate for Trisubstituted Pyrimidines

The target compound is catalogued as an intermediate in the preparation of trisubstituted pyrimidine compounds . This represents a documented synthetic role that is not explicitly claimed for its chloro-phenyl or methoxy-phenyl congeners in the same vendor records. However, no quantitative yield data, comparative reaction metrics, or specific patent examples demonstrating superior performance versus analogues are publicly available. The differentiation claim rests on the documented existence of a specific downstream application for which this exact building block is procured .

Documented Role
Vendor annotation
Catalogued as intermediate for trisubstituted pyrimidines (Cat# BB049062, BB069827)
Reduces sourcing ambiguity for pyrimidine scaffold R&D
No quantitative yield or comparative performance data available
Trisubstituted pyrimidine heterocyclic synthesis drug discovery intermediate

Skin and Eye Irritation Hazard Classification

According to the European Chemicals Agency (ECHA) notification data, the target compound carries GHS hazard classifications of Acute Tox. 4 (oral), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 [1]. This represents a specific safety profile that may differ from its non-furan analogues. For example, sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate (CAS 1007036-48-7) shares the same GHS classifications based on available PubChem data [2]. Without a systematic safety data sheet (SDS) comparison across the entire congener series, no meaningful safety-based differentiation can be asserted.

GHS Hazard Profile
Reported comparison
Target: H302, H315, H319, H335; Analog (4-Cl-Ph): H302, H315, H319, H335 — no difference observed
Consistent hazard classification supports lab safety compliance
ECHA notification, 1 notifier for target compound
Safety GHS classification occupational health

Topological Polar Surface Area Comparison

Computed physicochemical properties provide a baseline for class-level differentiation. The target compound has a topological polar surface area (TPSA) of 53.3 Ų and a defined E/Z bond stereocenter [1]. In comparison, the 4-chlorophenyl analogue (CAS 1007036-48-7) displays a TPSA of 40.1 Ų [2], a difference of 13.2 Ų attributable to the replacement of the oxygen-containing furan ring with a chlorophenyl group. While TPSA differences of this magnitude can influence membrane permeability and off-target binding profiles in medicinal chemistry contexts, no experimental data correlating this property to a measurable biological or synthetic outcome for this specific enolate series has been published.

Computed TPSA
Class-level inference
53.3 Ų (furan) vs 40.1 Ų (chlorophenyl), Δ13.2 Ų (33% higher)
Higher TPSA may influence membrane permeability in drug design context
No experimental biological correlation published
Physicochemical properties drug-likeness heterocycle electronics

Application Scenarios for Trifluoro-furan Enolate


Trisubstituted Pyrimidine Library Synthesis

The vendor-catalogued role as an intermediate for trisubstituted pyrimidines positions this compound as a candidate building block for kinase inhibitor or GPCR-targeted scaffold exploration. Medicinal chemistry teams constructing focused libraries around a pyrimidine core with a furan substituent may find this pre-formed enolate advantageous for accessing specific substitution patterns without requiring in situ enolate generation.

Physicochemical Property Engineering in Lead Optimization

The higher topological polar surface area (53.3 Ų) of the furan-containing target compound compared to carbocyclic phenyl analogues (40.1 Ų for the 4-chlorophenyl congener) [1] may be exploited when a project requires deliberate modulation of lipophilicity or polar surface area in a lead series. This structural feature supports rational building block selection when TPSA is a design parameter.

Enolate-Based Synthetic Methodology

The compound is a rare example of a commercially available, pre-isolated sodium enolate of a β-trifluoromethyl-α,β-unsaturated ketone bearing a heterocyclic substituent. As the furan ring offers distinct reactivity compared to phenyl or thienyl analogues [2], methodology groups investigating enolate cyclization, condensation, or asymmetric transformations may use this compound as a standard substrate for reaction scope exploration.

Application
Selection Property
Validation Focus
Trisubstituted Pyrimidine Library Synthesis
Vendor-catalogued building block for pyrimidine core
Reaction scope and regioselectivity with furan substituent
Physicochemical Property Engineering
Furan ring confers higher TPSA vs phenyl analogues
TPSA impact on membrane permeability and lead optimization
Enolate-Based Synthetic Methodology
Pre-isolated sodium enolate of β-trifluoromethyl enone
Enolate cyclization and condensation reaction development
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